Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate
Overview
Description
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate is an organic compound with the molecular formula C13H18N4O2 It is characterized by the presence of a tert-butyl ester group, a cyanopyridine moiety, and a beta-alanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate typically involves the reaction of 5-cyanopyridine with beta-alanine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 5-cyanopyridine is reacted with beta-alanine in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then treated with tert-butyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopyridine moiety to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of aminopyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The cyanopyridine moiety can interact with enzymes and receptors, modulating their activity. The beta-alanine derivative can influence metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(5-cyanopyridin-2-yl)piperidin-4-ylcarbamate
- tert-Butyl N-(2-cyanopyridin-3-yl)-beta-alaninate
Uniqueness
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate is unique due to the presence of both the cyanopyridine and beta-alanine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for diverse chemical modifications, enhancing its versatility in scientific studies.
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)6-7-15-11-5-4-10(8-14)9-16-11/h4-5,9H,6-7H2,1-3H3,(H,15,16) |
InChI Key |
WKUIZPCYGHTSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1=NC=C(C=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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